molecular formula C11H15NO B1611855 (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine CAS No. 868755-44-6

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine

Cat. No.: B1611855
CAS No.: 868755-44-6
M. Wt: 177.24 g/mol
InChI Key: BQEPNISHAAOSFF-UHFFFAOYSA-N
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Description

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine is an organic compound with the molecular formula C11H15NO It is a derivative of benzofuran, characterized by the presence of a methylamine group attached to the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine typically involves the following steps:

    Formation of the Benzofuran Ring: The initial step involves the cyclization of a suitable precursor to form the benzofuran ring. This can be achieved through various methods, including the use of acid catalysts or base-induced cyclization.

    Introduction of the Methylamine Group: The methylamine group is introduced through a nucleophilic substitution reaction. This involves the reaction of the benzofuran derivative with a suitable amine source, such as methylamine or its derivatives, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Use of Continuous Flow Reactors: To enhance reaction efficiency and control, continuous flow reactors may be employed.

    Optimization of Reaction Parameters: Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: The methylamine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction Products: Reduced forms such as alcohols or amines.

    Substitution Products: Various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential pharmacological properties, including its use as a precursor for drug development.

    Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.

    Biological Research: It is used in studies related to enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is investigated for its potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites.

    Modulating Receptor Activity: The compound may interact with cellular receptors, altering their activity and downstream signaling pathways.

    Influencing Metabolic Pathways: It can affect various metabolic pathways by modulating the activity of key enzymes and intermediates.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-ol: A similar compound with a hydroxyl group instead of a methylamine group.

    2,3-Dihydro-2,2-dimethyl-7-benzofuranol: Another related compound with a different functional group.

Uniqueness

(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-YL)methylamine is unique due to its specific substitution pattern and the presence of the methylamine group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)6-8-4-3-5-9(7-12)10(8)13-11/h3-5H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEPNISHAAOSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594475
Record name 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868755-44-6
Record name 2,3-Dihydro-2,2-dimethyl-7-benzofuranmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868755-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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